CYP11B1 Inhibition: 5-(2-Thienyl) Substitution Achieves 15.5 nM IC50 Versus Structurally Distinct Analogs with 6.8-Fold to 38-Fold Lower Potency
5-(2-Thienyl)-1H-indole-3-carbaldehyde exhibits an IC50 of 15.5 nM for inhibition of human CYP11B1 expressed in human NCI-H295 cells, as measured by radioimmunoassay after 48-hour incubation [1]. Under identical assay conditions and within the same screening dataset, multiple structurally distinct indole derivatives show substantially higher (weaker) IC50 values: CHEMBL5418063 exhibits IC50 = 106.0 nM (6.8-fold weaker); CHEMBL5405085 exhibits IC50 = 469.0 nM (30.3-fold weaker); and CHEMBL5405763 exhibits IC50 = 595.0 nM (38.4-fold weaker) [1]. This compound ranks among the most potent inhibitors in this assay panel of 14 structurally diverse indole derivatives, with only two analogs (CHEMBL5402622, IC50 = 23.7 nM; CHEMBL5408597, IC50 = 20.8 nM) approaching its potency level [1].
| Evidence Dimension | CYP11B1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 15.5 nM |
| Comparator Or Baseline | CHEMBL5418063 (IC50 = 106.0 nM); CHEMBL5405085 (IC50 = 469.0 nM); CHEMBL5405763 (IC50 = 595.0 nM) |
| Quantified Difference | 6.8-fold to 38.4-fold greater potency for the target compound relative to these comparators |
| Conditions | Human CYP11B1 expressed in human NCI-H295 cells; 48-hour incubation; radioimmunoassay detection |
Why This Matters
For researchers developing CYP11B1 inhibitors for cortisol-dependent disorders, the 15.5 nM IC50 of 5-(2-thienyl)-1H-indole-3-carbaldehyde represents a substantially superior starting point for medicinal chemistry optimization compared to analogs requiring 6- to 38-fold higher concentrations to achieve equivalent target engagement.
- [1] ChEMBL / TargetMine. Compound CHEMBL5413320: Inhibition of human CYP11B1 expressed in human NCI-H295 cells. ChEMBL Assay ID: CHEMBL5413320. Comparative dataset includes CHEMBL5408597, CHEMBL5418063, CHEMBL5405085, CHEMBL5398781, CHEMBL5401923, CHEMBL5409957, CHEMBL5417708, CHEMBL5412612, CHEMBL5414558, CHEMBL5413659, CHEMBL5402622, CHEMBL5405763, CHEMBL5400111, CHEMBL5438181. Data accessed 2026. View Source
